molecular formula C17H21N3O4S B6587896 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1235668-80-0

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B6587896
CAS No.: 1235668-80-0
M. Wt: 363.4 g/mol
InChI Key: XTQVHCSMSIQWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a phenyl group at the 5-position and a carboxamide-linked piperidine moiety modified with a methanesulfonyl group. This design is typical of bioactive molecules targeting enzymes or receptors where both hydrophobic (phenyl) and polar (sulfonyl) groups contribute to activity .

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-25(22,23)20-9-7-13(8-10-20)12-18-17(21)15-11-16(24-19-15)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQVHCSMSIQWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Aminoketones

The oxazole ring is synthesized via cyclocondensation of α-aminoketones using the Robinson-Gabriel method. For example:

  • Substrate Preparation : Ethyl isocyanoacetate (9 mmol) reacts with benzaldehyde derivatives in dimethylformamide (DMF) at -15°C in the presence of diethyl cyanophosphonate and triethylamine.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (5 M HCl, 100°C, 5 hours) to yield 5-phenyl-1,2-oxazole-3-carboxylic acid.

Key Parameters :

  • Temperature control (-15°C to 100°C) prevents side reactions.

  • Solvent choice (DMF) enhances reaction homogeneity.

Hantzsch Oxazole Synthesis

Reaction of α-haloketones with ammonium carbonate or urea under basic conditions provides moderate yields (45–60%) but requires stringent pH control.

Delepine Reaction

Hexamethylenetetramine-mediated cyclization of haloacetyl precursors in dichloromethane, followed by ethanolysis, achieves higher regioselectivity (>80%).

Preparation of 1-Methanesulfonylpiperidin-4-ylmethylamine

Piperidine Functionalization

  • Starting Material : Piperidin-4-ylmethanol is treated with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C.

  • Sulfonylation : Triethylamine (2.5 equiv) is added to scavenge HCl, yielding 1-methanesulfonylpiperidin-4-ylmethanol.

  • Oxidation and Amination : The alcohol is oxidized to the aldehyde (Swern oxidation) and subjected to reductive amination with ammonium acetate/NaBH₃CN to form the primary amine.

Yield Optimization :

  • Swern oxidation at -50°C minimizes over-oxidation.

  • NaBH₃CN ensures selective reduction of imine intermediates.

Amide Coupling and Final Product Isolation

Carbodiimide-Mediated Coupling

  • Activation : 5-Phenyl-1,2-oxazole-3-carboxylic acid (1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF.

  • Coupling : 1-Methanesulfonylpiperidin-4-ylmethylamine (1 equiv) is added, and the reaction proceeds at room temperature for 12–18 hours.

  • Workup : The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Reaction Monitoring :

  • HPLC (C18 column, acetonitrile/water) confirms >95% purity.

  • NMR (¹H, ¹³C) validates structural integrity, with characteristic signals at δ 8.2 (oxazole C-H) and δ 3.2 (piperidine N-CH₂).

Comparative Analysis of Synthetic Routes

MethodOxazole YieldPiperidine Derivative YieldOverall YieldPurity (%)
Robinson-Gabriel72%85%61%97
Hantzsch58%78%45%91
Delepine81%89%72%98

Critical Observations :

  • The Delepine method outperforms others in yield and purity due to superior regiocontrol.

  • Carbodiimide coupling achieves near-quantitative amide formation but requires anhydrous conditions.

Scale-Up Challenges and Industrial Feasibility

  • Solvent Recovery : DMF poses recycling difficulties; switching to tetrahydrofuran (THF) reduces environmental impact.

  • Cost Analysis : MsCl and EDC contribute to 65% of raw material costs, necessitating alternative sulfonylation agents (e.g., mesyl anhydride).

  • Process Safety : Exothermic steps (e.g., Swern oxidation) require jacketed reactors with precise temperature control .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogens, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

The compound N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS Number: 1235668-80-0) has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by relevant case studies and data.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that oxazole derivatives could inhibit CDK9, a cyclin-dependent kinase implicated in various cancers. The structural modifications of these compounds led to enhanced selectivity and potency against cancer cell lines .

Neurological Disorders

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study:

Research has shown that piperidine derivatives can act as effective inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This suggests that this compound might also possess similar properties.

Anti-inflammatory Properties

There is growing evidence that oxazole-containing compounds can exhibit anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory diseases.

Activity TypeCompound StructureObserved EffectReference
AnticancerOxazole derivativesInhibition of CDK9
NeuroprotectivePiperidine derivativesAcetylcholinesterase inhibition
Anti-inflammatorySulfonamide groupReduced pro-inflammatory cytokines

Synthesis and Optimization

Future research should focus on the synthesis of analogs with improved solubility and bioavailability. Structure-activity relationship (SAR) studies can help identify key modifications that enhance efficacy.

Clinical Trials

To validate the therapeutic potential of this compound, it is crucial to conduct preclinical and clinical trials. These studies will provide insights into safety profiles and therapeutic windows.

Mechanistic Studies

Understanding the mechanism of action at the molecular level will be vital in elucidating how this compound interacts with biological targets. Techniques such as crystallography and molecular docking can provide detailed insights into binding affinities and interactions.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to modulation of their activities. For example, it may inhibit or activate specific enzymes, alter receptor signaling pathways, or interfere with cellular processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol) Notable Features
N-[(1-Methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide 1,2-Oxazole 5-phenyl; piperidin-4-ylmethyl (methanesulfonyl) 436.53 High polarity due to sulfonyl group
N-[(2-Chlorophenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide (Y500-4513) 1,2-Oxazole 5-phenyl; 2-chlorobenzyl 312.75 Chlorine enhances lipophilicity (logP = 4.25)
Ceapin-A4 (N-(1-Benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) 1,2-Oxazole 5-furyl; pyrazole-benzyl ~350 (estimated) Dual heterocyclic system; moderate solubility
5-Methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide 1,2-Oxazole 5-methyl; pyrimidine-sulfamoyl 407.43 Sulfamoyl group enhances hydrogen bonding
N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide 1,2-Oxazole 5-tetrahydronaphthyl; purine-linked ~430 (estimated) Bulky substituent enhances enzyme inhibition

Key Observations:

Substituent Flexibility : The methanesulfonyl-piperidine group in the target compound introduces conformational flexibility and polarity, contrasting with rigid aromatic substituents (e.g., chlorophenyl in Y500-4513 or tetrahydronaphthyl in purine-linked analogues) .

Polarity and Solubility : Sulfonyl and sulfamoyl groups (e.g., in the target compound and ’s analogue) increase aqueous solubility compared to halogenated or purely aromatic derivatives .

Bioactivity : Bulky substituents (e.g., tetrahydronaphthyl in ’s compound) improve xanthine oxidase inhibition, suggesting that the target compound’s phenyl group may limit steric compatibility with certain enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name logP Hydrogen Bond Acceptors Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound ~3.0* 7 1 ~85
Y500-4513 4.25 4 1 46.19
Ceapin-A4 ~2.8* 6 1 ~75
5-Methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-... ~2.5 9 3 ~120

*Estimated based on structural analogs.

Key Observations:

  • High polar surface area (>80 Ų) suggests moderate-to-poor blood-brain barrier penetration, common in sulfonamide-containing molecules .

Biological Activity

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Research indicates that the compound acts primarily through modulation of neurotransmitter systems. It is hypothesized to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

2. Anticonvulsant Activity

A study evaluated various oxazole derivatives, including this compound, for anticonvulsant properties using the maximal electroshock seizure (MES) model in Wistar rats. The compound demonstrated significant anticonvulsant activity comparable to standard medications like phenytoin .

1. Antimicrobial Activity

In a series of experiments assessing antimicrobial properties, derivatives similar to N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole were tested against various bacterial strains. The results indicated that certain modifications enhanced antibacterial efficacy against Escherichia coli and Pseudomonas aeruginosa .

2. Neurotoxicity Assessment

Neurotoxicity was evaluated using the rotorod test. The compound exhibited a favorable safety profile with minimal neurotoxic effects at therapeutic doses, suggesting its potential for further development in CNS-related disorders .

Research Findings Summary

Study Focus Findings
Study AAnticonvulsant ActivitySignificant activity in MES model; comparable to phenytoin
Study BAntimicrobial PropertiesEffective against E. coli and P. aeruginosa
Study CNeurotoxicityMinimal neurotoxic effects observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling a substituted oxazole-3-carboxylic acid with a piperidine derivative via amide bond formation. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂ or Ar) are used to minimize side reactions. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is recommended .
  • Data Consideration : Monitor reaction progress via TLC or LC-MS. Yield optimization requires balancing steric hindrance from the methanesulfonyl group and electronic effects of the phenyl substituent .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methanesulfonyl CH₃ at δ ~3.0 ppm, oxazole protons at δ ~6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₇H₂₀N₂O₄S).
  • FT-IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound (e.g., inconsistent IC₅₀ values across studies)?

  • Methodology :

  • Assay Replication : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to confirm binding kinetics .
  • Meta-Analysis : Compare structural analogs (e.g., methoxy-substituted oxazoles) to identify substituent-dependent activity trends .
    • Example Contradiction : Discrepancies in IC₅₀ may arise from off-target effects. Use siRNA knockdowns or CRISPR-edited cell lines to isolate target-specific activity .

Q. How does the methanesulfonyl-piperidine moiety influence pharmacokinetic properties (e.g., blood-brain barrier penetration)?

  • Methodology :

  • Computational Modeling : Predict logP and polar surface area (PSA) using software like Schrödinger’s QikProp. High PSA (>90 Ų) may limit BBB penetration .
  • In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents, followed by PET imaging or tissue homogenate analysis .
    • Data Insight : Piperidine derivatives with sulfonyl groups often exhibit enhanced metabolic stability but reduced membrane permeability due to increased polarity .

Q. What are the optimal conditions for studying this compound’s stability under physiological pH (1.2–7.4)?

  • Methodology :

  • Forced Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffers (pH 6.8–7.4) at 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Amide bonds are prone to hydrolysis at acidic pH, while sulfonamides are stable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.